molecular formula C18H19ClN2O3 B5838680 N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide

N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide

Cat. No.: B5838680
M. Wt: 346.8 g/mol
InChI Key: WOHKGNIOZLUUMX-UHFFFAOYSA-N
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Description

N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide typically involves the reaction of 4-chloro-2-methylphenoxyacetic acid with 4-aminophenylpropanamide. The reaction is carried out under controlled conditions, often using a coupling agent such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets within cells. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes or receptors critical to cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-3-17(22)20-14-5-7-15(8-6-14)21-18(23)11-24-16-9-4-13(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHKGNIOZLUUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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